1-(3-Chlorophenyl)-3-{4-[4-(pyridin-4-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
Overview
Description
1-(3-Chlorophenyl)-3-{4-[4-(pyridin-4-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-{4-[4-(pyridin-4-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolidinedione core: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or an amino acid derivative.
Introduction of the 3-chlorophenyl group: This step may involve a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the piperazinyl group: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination, using a piperazine derivative.
Incorporation of the isonicotinoyl group: This step may involve an acylation reaction using isonicotinic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-{4-[4-(pyridin-4-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine: It could be investigated as a potential drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-{4-[4-(pyridin-4-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. For example, it may inhibit an enzyme involved in a disease process or bind to a receptor to elicit a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 1-(3-chlorophenyl)-3-[4-(4-quinolinyl)-1-piperazinyl]-2,5-pyrrolidinedione
Uniqueness
1-(3-Chlorophenyl)-3-{4-[4-(pyridin-4-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is unique due to the presence of the isonicotinoyl group, which may impart specific biological activity or chemical reactivity. This uniqueness can be leveraged in the design of new compounds with improved properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[4-(pyridine-4-carbonyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c27-20-2-1-3-22(16-20)31-24(32)17-23(26(31)34)30-14-12-29(13-15-30)21-6-4-18(5-7-21)25(33)19-8-10-28-11-9-19/h1-11,16,23H,12-15,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTWEHUWUMODED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C(=O)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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